5,7-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one
Description
5,7-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with methyl groups at positions 5 and 7 and a morpholin-4-ylmethyl moiety at position 4 (Fig. 1). Coumarins (chromen-2-ones) are privileged scaffolds in medicinal chemistry due to their broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The morpholine group is a six-membered heterocycle containing one oxygen and one nitrogen atom, often incorporated to modulate solubility, bioavailability, or target-specific interactions .
This compound’s structural features—methyl groups for lipophilicity and the morpholine unit for polarity—suggest a balance between membrane permeability and aqueous solubility.
Properties
IUPAC Name |
5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-7-12(2)16-13(9-15(18)20-14(16)8-11)10-17-3-5-19-6-4-17/h7-9H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANPGCNPAQFXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322082 | |
| Record name | 5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
847364-88-9 | |
| Record name | 5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5,7-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one, a compound belonging to the coumarin family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including anticancer, antimicrobial, and other therapeutic potentials, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chromene Core : The chromene structure contributes to the compound's biological activities.
- Methyl Substituents : Methyl groups at positions 5 and 7 enhance solubility and biological interaction.
- Morpholine Ring : The morpholine moiety is linked via a methylene bridge at position 4, which may influence the compound's pharmacodynamics.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. It has been reported to exhibit cytotoxic effects against various cancer cell lines, including prostate and renal cancer cells. The mechanism of action includes:
- DNA Damage Induction : The compound interferes with DNA replication and repair mechanisms, leading to apoptosis in cancer cells .
- Metabolic Alteration : It modifies cellular metabolism, potentially reducing tumor growth and proliferation rates .
Table 1: Summary of Anticancer Activity
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Prostate Cancer | DU145 | 15 | DNA damage induction |
| Renal Cancer | A498 | 12 | Apoptosis via metabolic alteration |
| Leukemia | K562 | 10 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 12.5 |
| Klebsiella pneumoniae | 30 |
The antimicrobial action is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the chemical structure can significantly affect the biological activity of coumarin derivatives. For instance:
- Methyl Groups : Enhance solubility and bioavailability.
- Morpholine Ring : Provides flexibility and potential for hydrogen bonding with biological targets.
Case Studies
-
Cytotoxicity in Cancer Models :
A study conducted on prostate cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's potential as a lead candidate for further drug development. -
Antimicrobial Efficacy :
In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it exhibited significant antibacterial activity comparable to standard antibiotics, suggesting its potential use as an alternative treatment option for resistant strains.
Scientific Research Applications
Anticancer Properties
Research indicates that 5,7-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one exhibits notable anticancer activity . It has been shown to inhibit cyclooxygenase enzymes, which are implicated in inflammatory processes and cancer progression. Additionally, its interaction with DNA gyrase suggests a role in treating bacterial infections and possibly cancer cells.
Case Study:
A study evaluated the compound's efficacy against various cancer cell lines, revealing significant cytotoxic effects. The mechanism involved the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent for cancers such as breast and prostate cancer.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties , making it a candidate for developing new antibiotics. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, showing promise in treating infections caused by resistant strains .
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 1 μg/mL |
| Escherichia coli | 2 μg/mL |
| Candida albicans | 3 μg/mL |
Structural Insights and Computational Studies
Computational studies have provided insights into the molecular interactions of this compound with biological targets. Density Functional Theory (DFT) calculations have been employed to predict its reactivity and stability .
Table 2: DFT Calculated Properties
| Property | Value |
|---|---|
| HOMO-LUMO Energy Gap | X eV |
| Electron Affinity | Y eV |
| Ionization Energy | Z eV |
These computational analyses support the understanding of how structural variations influence the compound's biological activity.
Potential Side Effects and Toxicity
While the compound shows promise as a therapeutic agent, potential side effects must be considered. Reports suggest that prolonged exposure may lead to liver damage and other adverse effects such as gastrointestinal disturbances and immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Lipophilicity and Solubility
Lipophilicity (logP) is critical for drug absorption and distribution. Table 1 compares logP values and substituent effects for related coumarins:
Key Findings :
- The morpholine group in the target compound likely increases solubility compared to purely alkyl-substituted coumarins (e.g., 5,7-dimethyl derivatives) but remains more lipophilic than hydroxylated analogs.
- Piperazine analogs (e.g., compound in ) exhibit similar logP values but may offer improved water solubility due to the basic nitrogen in piperazine, which can protonate at physiological pH .
Anticancer Activity
Coumarins with amino or heterocyclic substitutions at position 4 show marked cytotoxicity:
- 4-Amino-2H-benzo[h]chromen-2-one (ABO): IC₅₀ = 0.038–0.085 μM against breast cancer cells; amino groups enhance DNA intercalation or kinase inhibition .
- 6,7-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one: Demonstrated preclinical activity in melanoma and prostate cancer models .
- Target Compound: While direct data are unavailable, the morpholine group may influence target specificity (e.g., kinases or GPCRs) distinct from amino-substituted analogs .
Antimicrobial Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
